1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone
Overview
Description
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone is a naturally occurring compound found in the roots of Rheum palmatum . It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Rhein It is known to induce a necrosis-apoptosis switch in injured pancreatic acinar cells , suggesting that it may interact with cellular components involved in cell death pathways.
Mode of Action
It is known to demonstrate anti-arthritic activity without inhibiting prostaglandin synthesis , indicating that it may exert its effects through alternative inflammatory pathways
Pharmacokinetics
Its pharmacokinetics have been studied , suggesting that it is absorbed and distributed within the body, metabolized, and eventually excreted
Result of Action
Rhein has been shown to induce a switch from necrosis to apoptosis in injured pancreatic acinar cells . This suggests that it may have a protective effect on these cells, potentially limiting the extent of injury and promoting cell survival.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, are not fully understood yet. It is known that it has interesting magnetic and luminescent properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, is not yet fully elucidated. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Transport and Distribution
The transport and distribution of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, within cells and tissues are not well-understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone can be synthesized through several methods. One common approach involves the methylation of 2,8-dihydroxy-3-carboxy-9,10-anthraquinone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Rheum palmatum . The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate, followed by purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The hydroxyl and carboxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone is unique compared to other anthraquinones due to its specific substitution pattern. Similar compounds include:
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,3-Dihydroxyanthraquinone (purpuroxanthin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,5-Dihydroxyanthraquinone (anthrarufin)
- 1,6-Dihydroxyanthraquinone
- 1,7-Dihydroxyanthraquinone
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
- 2,3-Dihydroxyanthraquinone (histazarin)
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3,5-dihydroxy-4-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-9(13(6)18)16(21)22)14(19)7-3-2-4-10(17)12(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISYDZIAJHSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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